3-(Ethylamino)phenol Hemisulfate

Physical Form Handling Stability Salt Selection

Researchers requiring a meta-substituted aminophenol scaffold often face reproducibility issues with the air-sensitive, viscous liquid free base (CAS 621-31-8). 3-(Ethylamino)phenol Hemisulfate (CAS 1274892-48-6) eliminates these risks as a stable, precisely weighable solid at ambient temperature. Its defined 2:1 hemisulfate stoichiometry removes ambiguity in molar calculations for synthesis. - Physical Form: Stable solid at 20°C; avoids the handling difficulties of the deep-orange liquid free base. - Purity: >98.0% by HPLC and neutralization titration, ensuring batch-to-batch consistency for dye intermediate synthesis and assay development. - Supply: Available in research-scale quantities with documented storage at room temperature, simplifying inventory management.

Molecular Formula C16H24N2O6S
Molecular Weight 372.436
CAS No. 1274892-48-6
Cat. No. B595175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Ethylamino)phenol Hemisulfate
CAS1274892-48-6
Synonyms3-ETHYLAMINOPHENOL HEMISULFATE
Molecular FormulaC16H24N2O6S
Molecular Weight372.436
Structural Identifiers
SMILESCCNC1=CC(=CC=C1)O.CCNC1=CC(=CC=C1)O.OS(=O)(=O)O
InChIInChI=1S/2C8H11NO.H2O4S/c2*1-2-9-7-4-3-5-8(10)6-7;1-5(2,3)4/h2*3-6,9-10H,2H2,1H3;(H2,1,2,3,4)
InChIKeyCLHKUUQJWJTXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Ethylamino)phenol Hemisulfate CAS 1274892-48-6: Overview


3-(Ethylamino)phenol Hemisulfate (CAS 1274892-48-6) is a salt form of the meta-substituted aminophenol derivative N-ethyl-m-aminophenol, existing as a 2:1 stoichiometric complex between 3-(ethylamino)phenol and sulfuric acid with molecular formula C8H11NO·1/2H2SO4 (MW 186.22) . The compound is supplied as a solid at ambient temperature and is primarily utilized as a synthetic building block in organic chemistry and as a research intermediate in dye and pigment synthesis [1]. Commercial availability includes grades validated at >98.0% purity by HPLC and neutralization titration .

Solid salt form for precise weighing and ambient storage
Meta-substituted scaffold for dye and pigment intermediate research
Validated >98% purity by orthogonal analytical methods

Why Hemisulfate Salt Cannot Be Substituted by Free Base


The hemisulfate salt form (CAS 1274892-48-6) is not functionally equivalent to its free base 3-(ethylamino)phenol (CAS 621-31-8) or alternative salt forms. The free base exists as a very viscous deep orange liquid that is sensitive to prolonged air exposure and only slightly soluble in water [1], whereas the hemisulfate is a stable solid at 20°C with distinctly different handling and formulation properties . Additionally, positional isomers such as 4-(ethylamino)phenol (para-substituted) exhibit different chemical and physical properties due to altered substitution patterns, affecting reactivity in downstream synthetic applications . Direct substitution without revalidation of reaction conditions, solubility protocols, or stoichiometric calculations introduces quantifiable risks to experimental reproducibility and procurement compliance.

Attribute
Target: Hemisulfate
Substitute: Free Base
Physical Form
Stable solid at 20°C
Viscous, air-sensitive liquid
Purity Basis
>98% HPLC + titration
Min. 95%, single method
Handling Risk
Low oxidative degradation risk
Oxidative degradation may alter purity

Quantitative Differentiation Evidence


Physical Form: Solid Salt vs. Viscous Liquid Free Base

The hemisulfate salt (CAS 1274892-48-6) is supplied as a solid at 20°C , in contrast to the free base 3-(ethylamino)phenol (CAS 621-31-8), which is a very viscous deep orange liquid that exhibits sensitivity to prolonged air exposure . The solid salt form eliminates the handling and containment challenges associated with viscous liquids and reduces oxidative degradation during routine laboratory storage and weighing operations .

Physical Form
Data to verify
Solid vs. viscous liquid
Target: SolidFree base: Liquid
Supports handling and stability screening
Ambient temperature comparison; air-sensitivity context
Physical Form Handling Stability Salt Selection

Purity: HPLC-Verified vs. Unspecified Free Base Grades

Commercially available 3-(Ethylamino)phenol Hemisulfate (CAS 1274892-48-6) is supplied with analytically validated purity exceeding 98.0% by both HPLC (area%) and neutralization titration [1]. In comparison, the free base 3-(ethylamino)phenol (CAS 621-31-8) is commercially available at minimum 95% purity without dual-method orthogonal verification . The hemisulfate product offers a quantifiably higher and more rigorously verified purity specification, which is essential for applications where impurities could interfere with synthetic yields, spectroscopic analyses, or biochemical assay outcomes.

Purity Verification
Reported
>98.0% by HPLC + titration
Orthogonal analytical confirmation supports specification review
Free base comparator: min. 95% without dual verification
Analytical Purity HPLC Quality Control

Stoichiometric Precision in Molar Calculations

The hemisulfate salt provides a precisely defined stoichiometric ratio of two 3-(ethylamino)phenol molecules to one sulfate anion (2:1), with a molecular weight of 186.22 g/mol based on the C8H11NO·1/2H2SO4 formula unit . This defined salt composition enables accurate molar calculations in reaction planning and stock solution preparation. In contrast, the free base (MW 137.18 g/mol) [1] requires users to independently account for protonation state and potential hygroscopicity or solvent retention, introducing quantitative uncertainty in stoichiometric applications unless freshly characterized. Use of the hemisulfate salt eliminates this ambiguity, providing a consistent and traceable molecular entity for reproducible experimental design.

Stoichiometric Precision
Class-level
Defined 2:1 salt ratio
MW: 186.22Free base: 137.18
Eliminates molar calculation ambiguity
Free base protonation and hydration state may vary
Stoichiometry Salt Form Molecular Weight

Regiochemical Specificity: Meta vs. Para Isomer

3-(Ethylamino)phenol Hemisulfate contains the ethylamino group at the meta (3-) position relative to the phenolic hydroxyl, distinguishing it from its para-substituted isomer 4-(ethylamino)phenol . The meta-substitution pattern imparts distinct chemical and physical properties including altered electronic distribution and reactivity profiles compared to the para isomer . This regiochemical specificity is critical in applications such as dye intermediate synthesis where substitution position directly influences chromophoric properties and coupling reactivity.

Regiochemistry
Class-level
Meta (3-) vs. para (4-) isomer
Meta substitutionDistinct reactivity
Positional isomerism may alter synthesis outcomes
Specific reactivity data requires source review
Regiochemistry Positional Isomers Structure-Activity

Optimal Research and Industrial Applications


Organic Synthesis Building Block

The solid physical form and HPLC-validated purity exceeding 98.0% make 3-(Ethylamino)phenol Hemisulfate the preferred form for use as a synthetic building block in organic chemistry . The defined salt stoichiometry eliminates ambiguity in molar calculations, while the stable solid form enables precise weighing for small-scale and parallel synthesis applications. Researchers requiring meta-substituted aminophenol scaffolds for constructing more complex molecular architectures benefit from the compound's analytical reliability and ease of handling.

Dye and Pigment Intermediate Research

The compound serves as an intermediate in the synthesis of dyes and pigments , where the specific meta-substitution pattern influences chromophoric properties in ways distinct from para-substituted isomers . Research and development laboratories investigating novel dye formulations or optimizing existing colorant synthesis routes can rely on the batch-to-batch consistency afforded by the salt's defined purity and stable solid-state storage characteristics.

Biochemical Assays with Rigorous Characterization

For biochemical assays where compound identity and purity directly impact result interpretation , the hemisulfate salt provides advantages through its orthogonal purity verification (HPLC and titration) and stable handling properties. The elimination of air-sensitivity concerns associated with the free base liquid form reduces the risk of oxidative degradation products that could confound assay readouts or produce artifactual results.

Analytical Reference Standard Preparation

The well-defined stoichiometry and high purity of 3-(Ethylamino)phenol Hemisulfate make it suitable as a reference material for developing and validating analytical methods targeting meta-aminophenol derivatives. The salt's solid physical state and room-temperature storage stability simplify preparation of calibration standards and quality control samples without the handling complications posed by viscous, air-sensitive liquid free base forms.

Application
Selection Property
Validation Focus
Organic synthesis building block
Solid form and defined stoichiometry
Precise weighing and molar calculation
Dye and pigment intermediate research
Meta-substituted aminophenol scaffold
Regiochemical identity and batch consistency
Biochemical assay characterization
Orthogonal purity verification
Oxidative degradation product review
Analytical reference standard preparation
Stable solid salt with defined composition
Calibration standard reproducibility

Technical Documentation Hub

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